molecular formula C13H21NO3S B14901620 n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide

Cat. No.: B14901620
M. Wt: 271.38 g/mol
InChI Key: MHUOEBKAJJYPAY-UHFFFAOYSA-N
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Description

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is an organic compound with the molecular formula C13H21NO3S. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxyacetophenone with ethylamine and propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reaction of 3-hydroxyacetophenone with ethylamine to form an intermediate.

    Step 2: The intermediate is then reacted with propane-1-sulfonyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate
  • Ethyl β-(S)-hydroxybenzopropanoate

Uniqueness

n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonamide group with a hydroxyphenyl moiety makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]propane-1-sulfonamide

InChI

InChI=1S/C13H21NO3S/c1-4-9-18(16,17)14(5-2)11(3)12-7-6-8-13(15)10-12/h6-8,10-11,15H,4-5,9H2,1-3H3

InChI Key

MHUOEBKAJJYPAY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N(CC)C(C)C1=CC(=CC=C1)O

Origin of Product

United States

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